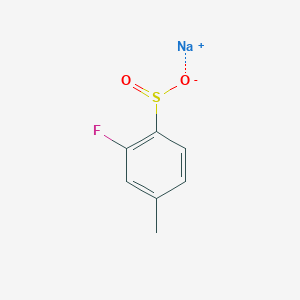
sodium 2-phenylethane-1-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-phenylethane-1-sulfinate (also known as sodium phenylthiosulfinate or sodium thiosulfinate) is an organosulfur compound with the chemical formula C6H5CH2SSNa. It is a white, crystalline solid that is used in a variety of applications, including as a preservative, an antioxidant, and an insecticide. It is also used in laboratory experiments as a reagent for the synthesis of various organic compounds.
科学研究应用
Sodium 2-phenylethane-1-sulfinate has a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, as a preservative for food, as an antioxidant, and as an insecticide. It has also been used in the study of various biochemical and physiological processes, such as in the study of enzyme kinetics and in the study of the mechanism of action of drugs.
作用机制
Sodium 2-phenylethane-1-sulfinate works by inhibiting the enzyme thiosulfate reductase, which is involved in the metabolism of sulfur-containing compounds. This inhibition results in the accumulation of sulfur-containing compounds in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the dose and duration of exposure. At low doses, this compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. At higher doses, it can act as an insecticide, killing insects by interfering with their metabolism. It can also act as a preservative, inhibiting the growth of bacteria and other microorganisms.
实验室实验的优点和局限性
Sodium 2-phenylethane-1-sulfinate has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it can be used in a variety of synthetic reactions. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is also toxic and should be handled with care.
未来方向
The potential future directions for sodium 2-phenylethane-1-sulfinate are numerous. It could be used in the development of new synthetic methods for the synthesis of organic compounds. It could also be used in the development of new drugs and insecticides, as well as in the development of new preservatives and antioxidants. Finally, it could be used in the study of various biochemical and physiological processes, such as enzyme kinetics and drug mechanism of action.
合成方法
Sodium 2-phenylethane-1-sulfinate can be synthesized through several different methods. The most common method involves the reaction of sodium thiosulfate with phenylmagnesium bromide. This reaction yields a white precipitate of this compound, which can then be filtered and washed with water. Another method involves the reaction of sodium thiosulfate with phenyl bromide, which yields a white precipitate of this compound.
属性
| { "Design of the Synthesis Pathway": "The synthesis of sodium 2-phenylethane-1-sulfinate can be achieved through the reaction of 2-phenylethane-1-sulfonic acid with sodium hydroxide.", "Starting Materials": [ "2-phenylethane-1-sulfonic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 2-phenylethane-1-sulfonic acid in water.", "Add sodium hydroxide to the solution and stir until the pH reaches 8-9.", "Heat the mixture to 60-70°C for 2-3 hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry it to obtain sodium 2-phenylethane-1-sulfinate." ] } | |
CAS 编号 |
95091-08-0 |
分子式 |
C8H9NaO2S |
分子量 |
192.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



